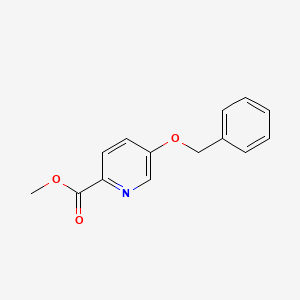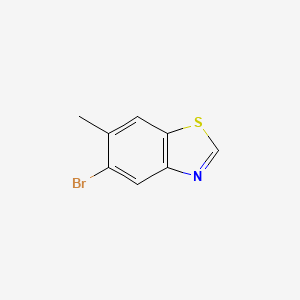
2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and two fluorine atoms attached to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production.
化学反应分析
Types of Reactions: 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products:
Oxidation: Formation of 2-(3-Chloro-phenyl)-2,2-difluoro-acetone.
Reduction: Formation of 2-(3-Chloro-phenyl)-2,2-difluoro-ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoro groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
- 2-(3-Chloro-phenyl)-2,2-difluoro-acetone
- 2-(3-Chloro-phenyl)-2,2-difluoro-ethane
- 2-(3-Chloro-phenyl)-2,2-difluoro-propanol
Uniqueness: 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol is unique due to its specific combination of chloro and difluoro substituents, which confer distinct chemical and physical properties
属性
分子式 |
C8H7ClF2O |
|---|---|
分子量 |
192.59 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2 |
InChI 键 |
SIZURLYQNGDOCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(CO)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[4-[2-Benzoylamino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8716914.png)




